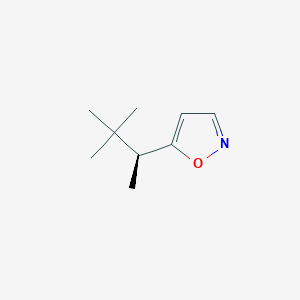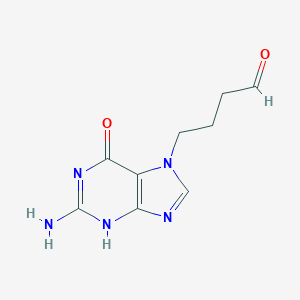
7-(4-Oxobutyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Oxobutyl)guanine, also known as 8-oxo-G or 8-oxoguanine, is a modified nucleotide that is formed by the oxidation of guanine in DNA. This modification is considered to be one of the most common forms of DNA damage and is believed to contribute to the aging process, as well as the development of various diseases such as cancer. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Mécanisme D'action
The mechanism of action of 7-(4-oxobutyl)guanine is not fully understood, but it is believed to be involved in the regulation of gene expression and DNA repair. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its role in DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as the concentration, duration of exposure, and the type of cell or tissue being studied. Some studies have suggested that this compound may contribute to the development of cancer and other diseases by disrupting DNA replication and repair processes. However, other studies have suggested that it may have protective effects by inducing apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(4-oxobutyl)guanine in lab experiments is its ability to serve as a reliable biomarker for oxidative stress and DNA damage. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of using this compound is that its effects on different cell types and tissues may vary, which can make it difficult to draw definitive conclusions from experimental data.
Orientations Futures
There are several future directions for research on 7-(4-oxobutyl)guanine. One area of focus is the development of new diagnostic tools and therapies for diseases such as cancer. Another area of interest is the study of the effects of different environmental factors on DNA damage and repair processes. Additionally, researchers are exploring the potential of this compound as a therapeutic target for a variety of diseases.
Méthodes De Synthèse
The synthesis of 7-(4-oxobutyl)guanine can be achieved through various methods, including chemical synthesis and enzymatic methods. One of the most commonly used methods involves the oxidation of guanine using potassium ferricyanide and hydrogen peroxide. This method results in the formation of 8-oxoguanine, which can then be converted to this compound through the addition of butylamine.
Applications De Recherche Scientifique
7-(4-oxobutyl)guanine has been used extensively in scientific research as a biomarker for oxidative stress and DNA damage. It has also been used to study the effects of various environmental factors, such as radiation and pollutants, on DNA. Additionally, this compound has been used in the development of new diagnostic tools and therapies for diseases such as cancer.
Propriétés
Numéro CAS |
123752-07-8 |
|---|---|
Formule moléculaire |
C9H11N5O2 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
4-(2-amino-6-oxo-1H-purin-7-yl)butanal |
InChI |
InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16) |
Clé InChI |
FRBHAZWTNAYCJI-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N |
SMILES canonique |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
Synonymes |
7-(4-oxobutyl)guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



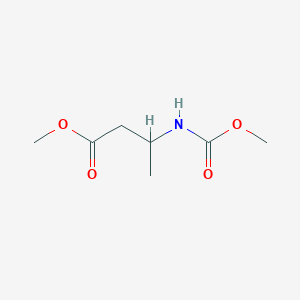
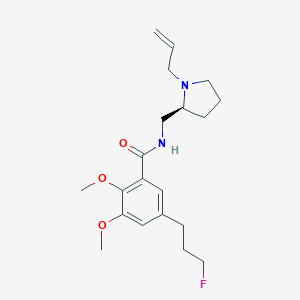
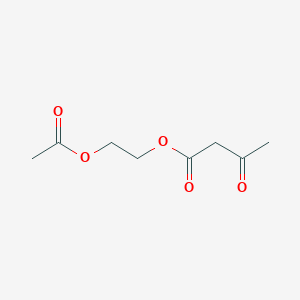
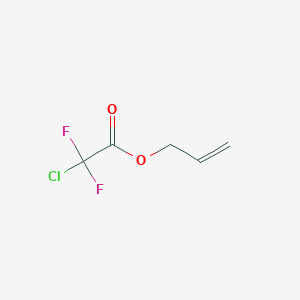
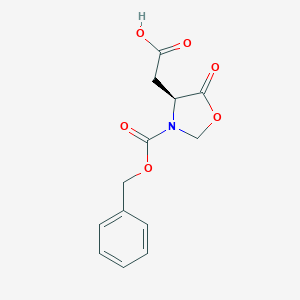


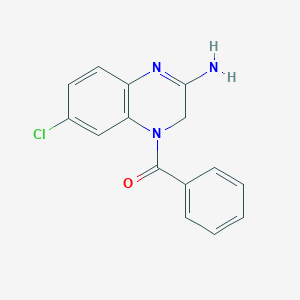



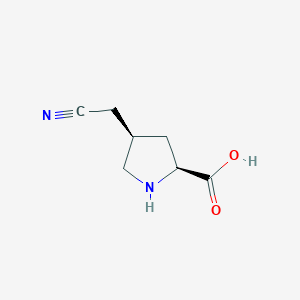
![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
